Immunogenicity Comparison: Ac-pSar12-OH vs. PEG in Protein Conjugates
In a systematic head-to-head comparison using site-specific interferon-α2b conjugates, PSar-IFN elicited substantially lower anti-IFN antibody titers in mice than an equivalently produced PEG-IFN conjugate [1]. While both conjugates showed comparable ability to stabilize IFN against protease digestion and prolong circulation half-life, the PSar-modified protein retained higher in vitro activity and accumulated more effectively at tumor sites [1]. The reduced immunogenicity of PSar conjugates is attributed to the polypeptoid's non-ionic, protein-resistant surface properties and its composition from the endogenous amino acid sarcosine, which lacks the repeating ether backbone epitopes that drive anti-PEG immune recognition [2].
| Evidence Dimension | Anti-drug antibody (ADA) response |
|---|---|
| Target Compound Data | PSar-IFN: Considerably less anti-IFN antibodies elicited |
| Comparator Or Baseline | PEG-IFN: Significantly higher anti-IFN antibody titers |
| Quantified Difference | Quantitative titers not fully disclosed in abstract; directional superiority with high statistical significance reported |
| Conditions | Mouse model; site-specific conjugates prepared via native chemical ligation |
Why This Matters
Lower immunogenicity directly translates to reduced risk of neutralizing anti-drug antibody formation, enabling sustained therapeutic efficacy upon repeated dosing—a critical procurement consideration for long-term in vivo studies.
- [1] Hu Y, Hou Y, Wang H, et al. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation. Bioconjug Chem. 2018;29(7):2232-2238. View Source
- [2] Son K, Ueda M, Taguchi K, et al. Evasion of the accelerated blood clearance phenomenon by polysarcosine coating of liposomes. J Control Release. 2020;322:209-216. View Source
